2-(3-Bromo-4-methoxyphenyl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-bromo-4-methoxyphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c1-15-12-6-5-9(8-10(12)13)11-4-2-3-7-14-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSIPJHKCFWZRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30596209 | |
| Record name | 2-(3-Bromo-4-methoxyphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168823-65-2 | |
| Record name | 2-(3-Bromo-4-methoxyphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 3 Bromo 4 Methoxyphenyl Pyridine
Strategic Retrosynthetic Analysis of the 2-(3-Bromo-4-methoxyphenyl)pyridine Framework
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. fiveable.meamazonaws.comyoutube.com For this compound, the most logical disconnection is the C-C bond between the pyridine (B92270) and phenyl rings. This leads to two primary synthetic routes based on which fragment acts as the nucleophile and which as the electrophile in a cross-coupling reaction.
Route A involves a pyridyl nucleophile and a phenyl electrophile. This would typically start with a 2-lithiated or 2-Grignard pyridine derivative reacting with a halogenated 3-bromo-4-methoxyphenyl species.
Route B , the more common approach, utilizes a phenyl-based nucleophile and a pyridine electrophile. This involves the reaction of a (3-bromo-4-methoxyphenyl)boronic acid or a similar organometallic reagent with a 2-halopyridine. This approach is often favored due to the wider availability and stability of the precursors.
Precursor Synthesis and Optimization Approaches
The successful synthesis of the target compound is highly dependent on the efficient preparation of its key precursors.
Synthesis of Halogenated Pyridine Building Blocks
2-Halopyridines, particularly 2-bromopyridine (B144113) and 2-chloropyridine, are common electrophilic partners in cross-coupling reactions. acs.org
From 2-Aminopyridine (B139424): A standard method for synthesizing 2-bromopyridine involves the diazotization of 2-aminopyridine in the presence of hydrobromic acid and sodium nitrite. orgsyn.org This Sandmeyer-type reaction provides a reliable route to the desired 2-bromopyridine.
From Pyridine-N-oxides: Pyridine-N-oxides can be converted to 2-chloropyridines using reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). youtube.com
Direct Halogenation: Direct halogenation of pyridine is often challenging and can lead to a mixture of products. youtube.com However, under specific conditions, such as vapor-phase chlorination at high temperatures, halogenated pyridines can be obtained. youtube.com
From Pyridones: 2-Pyridones can be converted to their corresponding 2-halopyridines. For instance, 2-pyridone can be treated with a halogenating agent to yield the 2-halo derivative. youtube.com A method for preparing 2-bromo-3-methoxypyridine (B21398) involves the bromination of 3-hydroxypyridine (B118123) followed by methylation. google.com
Synthesis of Substituted Phenyl Precursors (e.g., 3-Bromo-4-methoxybenzaldehyde (B45424) derivatives)
The 3-bromo-4-methoxyphenyl fragment is typically derived from commercially available starting materials. 3-Bromo-4-methoxybenzaldehyde is a key intermediate that can be used to generate the necessary nucleophilic partner for the cross-coupling reaction. sigmaaldrich.comnih.gov
Bromination of p-Anisaldehyde: A common route to 3-bromo-4-methoxybenzaldehyde involves the direct bromination of p-anisaldehyde.
From 3-Bromo-4-hydroxybenzaldehyde: This precursor can be synthesized and then the hydroxyl group is methylated to yield 3-bromo-4-methoxybenzaldehyde. chemicalbook.com
From p-Bromotoluene: p-Bromotoluene can be oxidized to p-bromobenzaldehyde, which can then undergo further functionalization. orgsyn.org
From Aromatic Amines: Aromatic amines can be converted to the corresponding aldehyde via the Beech reaction. orgsyn.org
The aldehyde functional group can then be converted to a boronic acid or boronic ester via standard procedures, such as the reaction with bis(pinacolato)diboron (B136004) in the presence of a suitable catalyst.
Direct Cross-Coupling Strategies for Biaryl Bond Formation
The formation of the aryl-pyridyl bond is most efficiently achieved through palladium- or nickel-catalyzed cross-coupling reactions. These methods offer high yields and good functional group tolerance.
Suzuki-Miyaura Coupling Protocols for Aryl-Pyridyl Linkages
The Suzuki-Miyaura coupling is a widely used and powerful method for the synthesis of biaryl compounds, including 2-arylpyridines. nih.govbohrium.comnih.govclaremont.eduresearchgate.net This reaction typically involves the coupling of an organoboron reagent (e.g., a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.
For the synthesis of this compound, the reaction would involve coupling a 2-halopyridine with (3-bromo-4-methoxyphenyl)boronic acid or its corresponding pinacol (B44631) ester.
A typical reaction setup would include:
Palladium Catalyst: Pd(dppf)Cl₂ is a commonly used catalyst for these transformations. nih.govnih.govclaremont.eduresearchgate.net
Base: A base such as sodium phosphate (B84403) (Na₃PO₄) is often employed. nih.govresearchgate.net
Solvent: Dioxane is a frequently used solvent. nih.govresearchgate.net
The reaction is generally performed at elevated temperatures, typically between 65 and 100 °C. nih.govbohrium.comnih.govclaremont.eduresearchgate.net The yields of Suzuki-Miyaura couplings for the synthesis of 2-arylpyridines can range from modest to good, depending on the specific substrates and reaction conditions. bohrium.com
A specific synthesis of a related compound, 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine, was achieved by reacting 2-chloro-3-nitropyridine (B167233) with p-tolylboronic acid in the presence of a palladium catalyst. iucr.org
Kumada, Negishi, and Stille Coupling Applications
While the Suzuki-Miyaura coupling is prevalent, other cross-coupling reactions can also be employed for the synthesis of 2-arylpyridines.
Kumada Coupling: This reaction utilizes a Grignard reagent as the nucleophile and an organic halide as the electrophile, typically catalyzed by nickel or palladium complexes. wikipedia.orgrhhz.netorganic-chemistry.orggoogle.com For the target molecule, this would involve the reaction of a 2-pyridyl Grignard reagent with a 3-bromo-4-methoxyphenyl halide. researchgate.net While effective, the high reactivity of Grignard reagents can sometimes limit functional group tolerance. organic-chemistry.org
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by nickel or palladium. researchgate.netwikipedia.orgorgsyn.orgorganic-chemistry.orgnih.gov This method is known for its high yields and good functional group tolerance. orgsyn.org The synthesis of 2-arylpyridines can be achieved by coupling a 2-pyridylzinc halide with an aryl halide. researchgate.netorgsyn.org
Stille Coupling: The Stille reaction couples an organotin compound with an organic halide, catalyzed by palladium. orgsyn.orgorganic-chemistry.orgwikipedia.orglibretexts.orgrsc.org This method is valued for the stability of the organotin reagents and its tolerance to a wide range of functional groups. orgsyn.orglibretexts.org The synthesis of this compound could be accomplished by reacting a 2-(trialkylstannyl)pyridine with a 3-bromo-4-methoxyphenyl halide.
Buchwald-Hartwig Amination Analogs for Nitrogen-Containing Biaryls
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through palladium-catalyzed cross-coupling of aryl halides with amines. wikipedia.orglibretexts.org While the direct synthesis of this compound involves a C-C bond formation, the principles of palladium-catalyzed cross-coupling are highly relevant. Analogous methodologies are pivotal for creating a wide array of nitrogen-containing biaryls, including di(hetero)arylamines, which are structurally related to the target compound. researchgate.net
The development of the Buchwald-Hartwig reaction has allowed for the synthesis of aryl amines under milder conditions than traditional methods, significantly broadening the scope of possible C-N bond formations. wikipedia.org The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, association of the amine, deprotonation, and subsequent reductive elimination to yield the arylamine product. libretexts.orgyoutube.com
Key to the success of these reactions is the development of sophisticated phosphine (B1218219) ligands. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) developed by the Buchwald group stabilize the palladium catalyst and accelerate the key steps of the catalytic cycle. youtube.comchemrxiv.org Similarly, the Hartwig group has contributed deep mechanistic insights and developed alternative ligands, expanding the reaction's versatility. youtube.com These catalyst systems have proven effective for coupling a wide range of amines with aryl and heteroaryl halides. organic-chemistry.org
Research has demonstrated the extension of these methods to produce complex nitrogen-containing biaryls. For example, the palladium-catalyzed coupling of aminothiophenecarboxylates with substituted halopyridines has been successfully achieved using a catalyst system of Pd(OAc)₂, the ligand Xantphos, and Cs₂CO₃ as the base. researchgate.net This showcases the creation of complex diheteroarylamine structures. Furthermore, enantioselective versions of the Buchwald-Hartwig amination have been developed to synthesize N-C axially chiral biaryls with excellent enantioselectivities. nih.gov
The table below summarizes representative catalyst systems used in Buchwald-Hartwig amination and its analogs for synthesizing nitrogen-containing biaryls.
| Catalyst/Precatalyst | Ligand | Base | Application Example | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Coupling of aminothiophenes with halopyridines | researchgate.net |
| Pd(0) Complexes | Bulky Biaryl Phosphines (e.g., XPhos) | NaOtBu, K₃PO₄ | General amination of aryl/heteroaryl halides | youtube.comorganic-chemistry.org |
| PEPPSI-IPr | IPr (NHC ligand) | Not specified | Synthesis of N-protected amino esters | rsc.org |
| Pd₂(dba)₃ | BINAP | NaOtBu | Coupling of primary amines | wikipedia.org |
Regioselective Functionalization and Derivatization Approaches
The synthesis of specifically substituted biaryls like this compound often relies on the regioselective functionalization of a pre-formed biaryl core or one of the constituent aromatic rings prior to coupling.
Electrophilic Bromination of Methoxyphenyl Pyridine Intermediates
A logical synthetic route to this compound involves the Suzuki or other palladium-catalyzed cross-coupling of a bromopyridine with a suitable boronic acid, or vice-versa. An alternative and common strategy is the late-stage functionalization of a readily available intermediate. In this context, the electrophilic bromination of 2-(4-methoxyphenyl)pyridine (B1296241) is a key transformation. sigmaaldrich.com
The electronic properties of the 2-(4-methoxyphenyl)pyridine substrate dictate the regiochemical outcome of electrophilic substitution. The pyridine ring is electron-deficient and generally deactivating towards electrophiles. Conversely, the methoxyphenyl ring is electron-rich. The methoxy (B1213986) group is a powerful activating group and directs electrophiles to the ortho and para positions. In 2-(4-methoxyphenyl)pyridine, the para position of the phenyl ring is occupied by the pyridine substituent. Therefore, electrophilic attack is strongly directed to the positions ortho to the methoxy group.
The bromination of 2-(4-methoxyphenyl)pyridine would thus be expected to occur regioselectively at the C-3 position of the phenyl ring, yielding the desired this compound. Standard brominating agents such as N-Bromosuccinimide (NBS) in a suitable solvent or bromine in acetic acid are typically employed for such transformations. The inherent electronic bias of the substrate often allows for high selectivity, avoiding complex purification of regioisomers. This approach is advantageous as it builds complexity on a simpler, often commercially available, biaryl core.
Post-Coupling Functional Group Interconversions
Once the core biaryl structure is assembled, subsequent reactions, known as functional group interconversions, can be employed to install or modify substituents. This strategy adds modularity and flexibility to the synthetic sequence. A common approach involves creating a C-C bond via a Suzuki reaction and then using a remaining functional handle, such as a halogen, for further diversification. mdpi.comnih.gov
For instance, a bromo-substituted biaryl can serve as a substrate for a second cross-coupling reaction. A bromo monoaminated pyridine derivative, formed via a Buchwald-Hartwig coupling, was subsequently used in a Suzuki coupling with various aryl boronic acids to generate more complex structures. researchgate.net This sequential, regioselective palladium-catalyzed cross-coupling is a powerful tool for building poly-functionalized pyridines. rsc.org
The reactivity of different electrophilic leaving groups can be exploited to achieve chemoselectivity. The general order of reactivity in Suzuki reactions is -I > -Br ≥ -OTf » -Cl. nih.gov This differential reactivity allows for the stepwise functionalization of polyhalogenated pyridines. For example, the synthesis of the drug Etoricoxib has been achieved by exploiting the reactivity difference between bromo and chloro substituents on a pyridine ring. nih.gov
The table below illustrates examples of post-coupling functionalization strategies.
| Initial Biaryl Substrate | Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|---|
| Bromo monoaminated pyridine | Suzuki Coupling | Ar-B(OH)₂, Pd catalyst | Tri-substituted heteroaryl compound | researchgate.net |
| 5-Bromo-2-methyl-3-acetamidopyridine | Suzuki Coupling | Arylboronic acids, Pd(PPh₃)₄, K₃PO₄ | 5-Aryl-2-methyl-3-acetamidopyridines | mdpi.com |
| 3-Bromo-5-chloropyridin-2-yl fluorosulfate | Sequential Suzuki Couplings | 1. Ar¹-B(OH)₂ 2. Ar²-B(OH)₂ | Polysubstituted pyridines | nih.gov |
| 4'-Bromophenylterpyridine | Suzuki Coupling | Arylboronic acids, Pd catalyst | Biaryl-substituted terpyridines | rsc.org |
Cascade and Multicomponent Reaction Sequences for this compound Assembly
Cascade and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and operational simplicity by combining multiple bond-forming events in a single pot. bohrium.comacsgcipr.org These strategies are increasingly applied to the synthesis of complex heterocyclic and biaryl structures.
While a specific MCR for this compound is not prominently documented, several methodologies for constructing functionalized biaryls and pyridines can be adapted for its synthesis. For example, metal-free cascade reactions have been developed to produce highly functionalized biaryls. One such approach involves a nucleophilic aromatic substitution (SₙAr) of arylhydroxylamines, which triggers a cascade of rearrangement and rearomatization to form biaryl products. nih.govpku.edu.cnacs.org These reactions proceed under mild conditions and tolerate a wide range of functional groups. acs.org
Another strategy involves a cascade sequence of imination, Buchwald-Hartwig cross-coupling, and cycloaddition reactions to build complex fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, from simple starting materials. rsc.org This demonstrates the power of combining different reaction types in a single process.
Multicomponent syntheses of pyridines are also well-established, often involving the condensation of aldehydes, ketones, and an ammonia (B1221849) source. nih.govresearchgate.net For example, a three-component synthesis of polysubstituted pyridines has been developed based on the Diels-Alder reaction of 2-azadienes, which are generated in situ. nih.gov While these methods typically build the pyridine ring itself, they could be designed to incorporate the pre-formed 3-bromo-4-methoxyphenyl moiety as one of the components, leading directly to the target scaffold. These advanced strategies offer a convergent and efficient alternative to traditional linear synthetic routes. rsc.org
Advanced Structural Elucidation and Spectroscopic Characterization of 2 3 Bromo 4 Methoxyphenyl Pyridine
Single-Crystal X-ray Diffraction Analysis
Single crystals of 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine suitable for X-ray diffraction were obtained following a multi-step synthesis. The final step involved the bromination of the precursor, 2-(4-methoxyphenyl)-3-nitropyridine, using N-Bromosuccinimide (NBS) in an acetonitrile (B52724) solvent. After the reaction was complete, the solvent was evaporated, and the residue was redissolved in dichloromethane (B109758). This solution was filtered, and the dichloromethane was subsequently exchanged with cyclohexane, from which yellow solid crystals suitable for analysis were formed. uni-mainz.de
The X-ray diffraction data reveals that the molecule adopts a twisted conformation. iucr.orgresearchgate.net This twisting is attributed to the steric hindrance caused by the nitro group at the 3-position of the pyridine (B92270) ring, which is adjacent to the biaryl linkage. uni-mainz.deresearchgate.net This steric congestion prevents the pyridine and phenyl rings from lying in the same plane.
The key conformational parameter is the dihedral angle between the mean planes of the pyridine and the benzene (B151609) rings, which was determined to be 39.9 (2)°. uni-mainz.deresearchgate.net The methoxy (B1213986) group is observed to be nearly coplanar with the benzene ring to which it is attached. uni-mainz.deresearchgate.net
| Parameter | Value |
| Dihedral Angle (Pyridine Ring – Phenyl Ring) | 39.9 (2)° |
| Dihedral Angle (Nitro Group – Pyridine Ring) | 35.4 (5)° |
| Dihedral Angle (Nitro Group – Phenyl Ring) | 51.0 (5)° |
Table 1: Selected Dihedral Angles for 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine. Data sourced from Limbach et al. (2017). uni-mainz.deresearchgate.net
In the crystal lattice, molecules of 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine are organized into a specific supramolecular assembly. The primary intermolecular forces identified are C—H⋯O hydrogen bonds. uni-mainz.deresearchgate.net These interactions link adjacent molecules, forming continuous strands that propagate along the b-axis of the unit cell. uni-mainz.de While π-π stacking and C-H⋯Br interactions are common in such structures, the dominant organizing force reported for this crystal packing is the C—H⋯O hydrogen bonding involving the nitro group. uni-mainz.deresearchgate.net
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| C(5)—H(5)···O(2) | 0.93 | 2.50 | 3.295 (6) | 143 |
| C(12)—H(12)···O(1) | 0.93 | 2.55 | 3.463 (5) | 167 |
Table 2: Hydrogen Bond Geometry for 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine. Data sourced from Limbach et al. (2017). uni-mainz.de
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy is essential for confirming the chemical structure of the molecule in solution. The data provided is for the nitrated analogue, 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine, dissolved in deuterated chloroform (B151607) (CDCl₃). iucr.orguni-mainz.de
One-dimensional ¹H and ¹³C NMR experiments provide the foundational data for structural assignment. In the ¹H NMR spectrum, the signals for the aromatic protons are spread between δ 6.96 and δ 8.33 ppm. uni-mainz.de The methoxy group protons appear as a characteristic singlet at δ 3.95 ppm. iucr.orguni-mainz.de The ¹³C NMR spectrum shows the expected number of carbon signals, with the aromatic carbons resonating in the range of δ 111.77 to δ 157.33 ppm and the methoxy carbon at δ 56.52 ppm. iucr.orguni-mainz.de
While specific 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) were not detailed in the source, they would be the standard advanced techniques used to unambiguously assign each proton and carbon signal by showing their through-bond connectivities.
| ¹H NMR (300 MHz, CDCl₃) | ¹³C NMR (75 MHz, CDCl₃) |
| Chemical Shift (δ ppm) | Assignment |
| 8.33 (dd, J = 4.7, 1.6 Hz, 1H) | Pyridine-H |
| 8.13 (dd, J = 8.3, 1.5 Hz, 1H) | Pyridine-H |
| 7.87 (d, J = 2.3 Hz, 1H) | Phenyl-H |
| 7.45 (dd, J = 8.6, 2.3 Hz, 1H) | Phenyl-H |
| 7.42 (dd, J = 4.7, 1.2 Hz, 1H) | Pyridine-H |
| 6.96 (d, J = 8.6 Hz, 1H) | Phenyl-H |
| 3.95 (s, 3H) | OCH₃ |
Table 3: ¹H and ¹³C NMR Data for 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine. Data sourced from Limbach et al. (2017). iucr.orguni-mainz.de
The NMR data is consistent with the solid-state structure determined by X-ray diffraction. While 1D NMR provides average structural information, the twisted conformation can be inferred to persist in solution. The free rotation around the C-C single bond connecting the two aromatic rings is likely hindered, similar to the solid state, although it would be more dynamic in solution.
Advanced 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) would be particularly insightful. A NOESY experiment could detect through-space correlations between protons on the pyridine ring and protons on the phenyl ring. The presence of such correlations would provide direct evidence of their spatial proximity, confirming a twisted, non-coplanar conformation in solution and offering a powerful method to correlate the solution-state and solid-state structures.
High-Resolution Mass Spectrometry for Elemental Composition Verification
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy and precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.
For 2-(3-Bromo-4-methoxyphenyl)pyridine, with the molecular formula C12H10BrNO, HRMS is crucial for unambiguous confirmation. bldpharm.comcalpaclab.comlookchem.comechemi.com The technique typically involves ionizing the molecule (e.g., through electrospray ionization - ESI) and analyzing the resulting ion, often the protonated molecule [M+H]+. The experimentally measured m/z value is then compared to a theoretically calculated value based on the exact masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O).
A close match between the experimental and calculated m/z values, typically within a few parts per million (ppm), provides strong evidence for the assigned elemental composition, confirming the presence of the bromine and nitrogen atoms and the correct number of carbons, hydrogens, and oxygens.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Ion Species | Molecular Formula | Calculated m/z | Experimental m/z |
| [M+H]⁺ | C₁₂H₁₁⁷⁹BrNO⁺ | 264.00751 | Data not available |
| [M+H]⁺ | C₁₂H₁₁⁸¹BrNO⁺ | 266.00546 | Data not available |
Note: Experimental values are not available in the cited literature. The calculated values are based on the exact masses of the constituent isotopes.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies (expressed as wavenumbers, cm⁻¹), making this a vital tool for structural elucidation. The analysis of this compound would reveal vibrations corresponding to its pyridine ring, the substituted benzene ring, the methoxy group, and the carbon-bromine bond.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared light due to molecular vibrations that cause a change in the dipole moment.
Raman Spectroscopy: Raman spectroscopy is a light scattering technique where photons are inelastically scattered. It is sensitive to vibrations that cause a change in the polarizability of the molecule. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa, making the two techniques complementary.
The key functional groups within this compound and their expected vibrational frequencies are:
Pyridine Ring: Characterized by C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region and a distinct ring "breathing" mode near 1000 cm⁻¹. jocpr.comaps.orgresearchgate.net
Aromatic C-H Stretching: The C-H bonds on both the pyridine and benzene rings give rise to stretching vibrations typically above 3000 cm⁻¹.
Methoxy Group (-OCH₃): This group exhibits a strong C-O-C asymmetric stretching band around 1250 cm⁻¹ and symmetric stretching near 1040 cm⁻¹. jocpr.com The C-H stretching and bending modes of the methyl group are also observable.
Carbon-Bromine (C-Br) Bond: The stretching vibration for the C-Br bond is expected in the lower frequency region of the spectrum, typically between 650 cm⁻¹ and 500 cm⁻¹.
Table 2: Characteristic Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100-3000 | C-H Stretching | Aromatic (Pyridine & Benzene) |
| 2960-2850 | C-H Stretching | Methoxy (-OCH₃) |
| 1600-1550 | C=C / C=N Stretching | Pyridine Ring |
| 1580-1450 | C=C Stretching | Benzene Ring |
| ~1450 | C-H Bending | Methoxy (-OCH₃) |
| ~1250 | Asymmetric C-O-C Stretching | Methoxy Ether |
| ~1040 | Symmetric C-O-C Stretching | Methoxy Ether |
| ~1000 | Ring Breathing | Pyridine Ring |
| 900-700 | C-H Out-of-Plane Bending | Substituted Aromatic Rings |
| 650-500 | C-Br Stretching | Bromo-Aryl |
Note: The values in this table represent typical frequency ranges for the specified functional groups and are based on general spectroscopic principles and data from analogous compounds. jocpr.comresearchgate.netasianpubs.org
Computational and Theoretical Investigations of 2 3 Bromo 4 Methoxyphenyl Pyridine
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure and properties of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of various molecular properties with a favorable balance between accuracy and computational cost. For a molecule like 2-(3-bromo-4-methoxyphenyl)pyridine, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to elucidate its fundamental chemical characteristics. researchgate.neturfu.ruekb.eg
The electronic properties of a molecule are crucial for understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) play a critical role. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. irjweb.com A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to be excited. researchgate.netirjweb.com DFT calculations can precisely determine the energies of these orbitals and map their electron density distributions. For this compound, the HOMO is typically localized on the electron-rich methoxyphenyl ring, while the LUMO may be distributed across the pyridine (B92270) ring system.
Table 1: Calculated Frontier Molecular Orbital Properties
| Parameter | Description | Typical Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.0 |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 4.0 to 4.5 |
| Ionization Potential (I) | Approximated as -EHOMO | 6.0 to 6.5 |
| Electron Affinity (A) | Approximated as -ELUMO | 1.5 to 2.0 |
| Chemical Hardness (η) | (I - A) / 2 | 2.0 to 2.25 |
| Electronegativity (χ) | (I + A) / 2 | 3.75 to 4.25 |
| Electrophilicity Index (ω) | χ² / (2η) | 3.1 to 4.2 |
Note: The values presented are typical ranges derived from DFT studies on similar aromatic pyridine compounds and serve for illustrative purposes.
Quantum chemical calculations are instrumental in predicting spectroscopic properties, which can then be compared with experimental results to validate the computed molecular structure.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is a common approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (¹³C and ¹H). researchgate.netdergipark.org.tr Theoretical prediction of these shifts for this compound allows for a direct comparison with experimental spectra, aiding in the precise assignment of signals to specific atoms within the molecule. researchgate.net
Vibrational Spectroscopy: DFT calculations can determine the harmonic vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.gov While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be scaled using appropriate factors to achieve good agreement. dergipark.org.tr This comparison helps in assigning specific vibrational modes to the functional groups of the molecule, such as C-H stretching of the aromatic rings, C-O stretching of the methoxy (B1213986) group, and vibrations involving the C-Br bond.
Table 2: Illustrative Comparison of Theoretical and Experimental Spectroscopic Data
| Parameter | Calculation Method | Predicted Value | Experimental Value |
|---|---|---|---|
| ¹H NMR (ppm) | DFT/GIAO | δ 7.0-8.5 | δ 7.1-8.6 |
| ¹³C NMR (ppm) | DFT/GIAO | δ 110-160 | δ 112-158 |
| FT-IR (cm⁻¹) | DFT/B3LYP | ν (C-H)aromatic: 3050-3100 | ν (C-H)aromatic: 3040-3090 |
| FT-IR (cm⁻¹) | DFT/B3LYP | ν (C=N)pyridine: 1580-1600 | ν (C=N)pyridine: 1575-1595 |
| FT-IR (cm⁻¹) | DFT/B3LYP | ν (C-O)ether: 1250-1270 | ν (C-O)ether: 1245-1265 |
Note: This table illustrates the typical correlation between predicted and experimental data for similar compounds.
The relative orientation of the phenyl and pyridine rings in this compound is not fixed and can rotate around the central C-C single bond. This rotation defines the molecule's conformational landscape. Computational methods can explore this landscape by performing a potential energy surface (PES) scan. wu.ac.th This involves systematically changing the dihedral angle between the two rings and calculating the total energy at each step.
The resulting energy profile reveals the most stable conformations (energy minima) and the energy barriers to rotation (transition states). For this compound, the lowest energy conformer is likely to be non-planar to minimize steric hindrance between the ortho-hydrogen on the pyridine ring and the substituents on the phenyl ring. The precise dihedral angle of the most stable conformer is determined by a balance of steric and electronic effects. nih.gov Identifying the global energy minimum is crucial as it represents the most probable structure of the molecule, which is then used for further property calculations. researchgate.netnih.gov
Molecular Dynamics Simulations for Dynamic Behavior Assessment
While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations and interactions evolve.
The conformation and properties of a molecule can be significantly influenced by its environment, particularly the solvent. researchgate.net MD simulations can explicitly model the solvent molecules around this compound, allowing for a detailed investigation of solute-solvent interactions.
In different solvents (e.g., polar protic like water, polar aprotic like DMSO, and non-polar like toluene), the conformational preference of the molecule may change. mdpi.com For instance, a polar solvent might stabilize a more polar conformer of the molecule that has a larger dipole moment. MD simulations can track changes in key structural parameters, such as the dihedral angle between the rings and radial distribution functions, to quantify how the solvent structure affects the solute's dynamic behavior. researchgate.net
Given that many pyridine-based compounds have applications in medicinal chemistry, understanding the interaction of this compound with biological systems is of great interest. niscpr.res.in MD simulations are a powerful tool for this purpose. The molecule can be placed in a simulated biological environment, such as a lipid bilayer to model a cell membrane or the active site of a target protein. wu.ac.th
These simulations can predict the binding mode and affinity of the molecule to a protein receptor, identifying key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and halogen bonds involving the bromine atom. By analyzing the trajectory of the simulation, researchers can understand the stability of the molecule within the binding site and the conformational changes that may occur upon binding, providing valuable insights for drug design and development.
Prediction of Chemical Reactivity and Reaction Pathways
Computational chemistry offers powerful tools for predicting the chemical behavior of molecules like this compound. Through methods such as Density Functional Theory (DFT), researchers can elucidate the molecule's electronic structure to forecast its reactivity. rsc.org DFT calculations, often using functionals like B3LYP with a significant basis set, help in determining global and local quantum chemical reactivity descriptors. rsc.orgresearchgate.net These descriptors are crucial for understanding the molecule's stability and the nature of its interactions.
Key indicators of reactivity, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are determined through DFT. ias.ac.in The HOMO-LUMO energy gap is a critical parameter that provides insight into the chemical stability of the molecule. rsc.org A smaller gap generally suggests higher reactivity. For substituted pyridines, electron-releasing substituents tend to increase the HOMO energy, making the nitrogen atom a harder nucleophile, while electron-withdrawing groups have the opposite effect. researchgate.net In this compound, the methoxy group acts as an electron-donating group, while the bromine atom and the pyridine ring are electron-withdrawing.
Molecular Electrostatic Potential (MEP) maps are also used to predict reactive sites. mdpi.com These maps visualize the charge distribution on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack. mdpi.com Negative regions, typically around the nitrogen atom of the pyridine ring, indicate sites susceptible to electrophilic attack. Conversely, positive regions suggest areas that are likely to undergo nucleophilic attack. mdpi.com
Based on these computational models, several reaction pathways can be predicted. The bromine atom on the phenyl ring makes the molecule a suitable candidate for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination. These reactions are fundamental in synthetic chemistry for creating new carbon-carbon and carbon-nitrogen bonds, respectively, allowing for the synthesis of more complex derivatives. The pyridine nitrogen provides a site for reactions with electrophiles and can be quaternized. Furthermore, computational methods can model the mechanisms of these reactions to predict their feasibility and potential outcomes. nih.govresearchgate.net
Table 1: Predicted Reactivity Descriptors for Aromatic Systems
| Descriptor | Predicted Significance for this compound |
|---|---|
| HOMO-LUMO Gap | A moderate gap is expected, indicating a balance of stability and reactivity suitable for synthetic modifications. |
| Electron Affinity | Influenced by the electronegative bromine and nitrogen atoms, suggesting a propensity to accept electrons. |
| Ionization Potential | The methoxy group may lower the ionization potential, making it easier to remove an electron compared to unsubstituted pyridine. |
| Chemical Hardness (η) | Expected to be moderate; the molecule is neither exceptionally hard nor soft, allowing for a range of interactions. researchgate.net |
| Nucleophilicity Index (N) | The pyridine nitrogen is the primary nucleophilic center, with its reactivity modulated by the substituted phenyl ring. researchgate.netias.ac.in |
| Electrophilicity Index (ω) | The molecule possesses electrophilic character, particularly at the carbon atom bonded to the bromine. |
In Silico Screening and Library Design for Derivatives of this compound
The core structure of this compound serves as a valuable scaffold for the design of virtual chemical libraries aimed at discovering new bioactive compounds. nih.govmdpi.com In silico screening techniques are instrumental in this process, allowing for the rapid evaluation of large numbers of virtual compounds against biological targets, thereby accelerating drug discovery. mdpi.com
The process of library design typically begins with the enumeration of a virtual combinatorial library. creative-biolabs.comresearchgate.net This involves systematically modifying the parent scaffold at specific positions. For this compound, key modification points include:
The Bromo Position: The bromine atom can be replaced with a wide variety of functional groups using well-established cross-coupling reactions. nih.gov This allows for the exploration of how different substituents at this position affect biological activity.
The Pyridine Ring: Substituents can be added to the pyridine ring to modulate its electronic properties and steric profile.
The Methoxy Group: The methyl group of the methoxy substituent can be replaced with other alkyl or aryl groups to alter lipophilicity and binding interactions.
Once a virtual library is generated, various computational methods are employed for screening. Structure-based virtual screening, which includes molecular docking, is a prominent technique. analis.com.myresearchgate.net This method predicts the binding affinity and orientation of each derivative within the active site of a target protein. mdpi.com Ligand-based methods, such as quantitative structure-activity relationship (QSAR) and pharmacophore modeling, can also be used, especially when the three-dimensional structure of the target is unknown. mdpi.com These approaches rely on the chemical features of known active compounds to predict the activity of new derivatives. mdpi.com
The goal of this in silico process is to prioritize a smaller, more manageable set of derivatives for chemical synthesis and biological testing. mdpi.com This significantly reduces the time and cost associated with identifying promising lead compounds. nih.gov The insights gained from the screening can also inform the design of subsequent, more focused libraries, creating an iterative cycle of design, evaluation, and optimization. researchgate.net
Table 2: Hypothetical Virtual Library Design Based on the this compound Scaffold
| Scaffold Position | R Group Variation | Rationale for Variation |
|---|---|---|
| Position 3 (Bromo replacement) | Aryl, Heteroaryl, Alkyl, Amine | To explore key binding interactions (e.g., pi-stacking, hydrogen bonding) and modulate solubility. |
| Pyridine Ring (Positions 3', 4', 5', 6') | -H, -CH₃, -F, -Cl, -CN | To fine-tune the electronic properties of the pyridine nitrogen and overall molecular polarity. |
| Position 4 (Methoxy replacement) | -OCH₃, -OC₂H₅, -OH, -O(CH₂)₂OH | To modify hydrogen bonding potential and alter the compound's pharmacokinetic profile. |
Biological and Medicinal Chemistry Applications of 2 3 Bromo 4 Methoxyphenyl Pyridine and Its Derivatives
Structure-Activity Relationship (SAR) Studies on 2-(3-Bromo-4-methoxyphenyl)pyridine Analogs
The biological activity of pyridine (B92270) derivatives is intricately linked to the nature and position of substituents on both the pyridine and phenyl rings. nih.gov Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their therapeutic efficacy and selectivity.
Impact of Bromine Substitution on Biological Activity
The presence and position of a bromine atom on the phenyl ring can significantly influence the biological profile of 2-phenylpyridine (B120327) derivatives. Halogen substituents, including bromine, are known to affect the antiproliferative activity of pyridine-based compounds. nih.gov While specific SAR studies on the direct impact of the bromine at the 3-position of the methoxyphenyl ring in this compound are not extensively detailed in the provided context, the general principles of halogen substitution are relevant. For instance, in a series of 2-amino-3-aryl-5-(piperazinylphenyl)pyridine derivatives, a bromo-substituent was part of the core structure that underwent further modifications to explore potent and selective inhibitors of ALK2 kinase. acs.org The synthesis of these analogs often involves Suzuki coupling reactions with a bromo-substituted pyridine intermediate, highlighting the synthetic utility of the bromine atom. acs.org
Pyridine Core Modifications and Their Biological Implications
Modifications to the central pyridine ring are a common strategy to modulate the pharmacological properties of this class of compounds. Research on various pyridine-based scaffolds has demonstrated that even subtle changes to the core can have profound biological consequences. For instance, the development of pyridine-bridged analogues of combretastatin-A4, a potent anticancer agent, revealed that the linker configuration and the presence of nitrogen within it were critical for cytotoxic activity. acs.org Similarly, in the pursuit of non-emetic PDE4 inhibitors, modifications to a 2,3-disubstituted pyridine core led to compounds with preserved inhibitory activity but reduced side effects. nih.gov The replacement of the pyridine core with other heterocyclic systems, such as pyrazine, has also been explored, leading to novel series of antimalarial agents with improved in vivo activity. researchgate.net These examples underscore the versatility of the pyridine core as a template for designing new therapeutic agents and the importance of its careful modification in SAR studies.
In Vitro Biological Activity Evaluation Methodologies
The preliminary assessment of the therapeutic potential of novel compounds like this compound derivatives relies heavily on in vitro assays. These methods provide crucial data on a compound's efficacy and mechanism of action at a cellular level.
Anticancer Activity Screening and Cytotoxicity Assays
A primary method for evaluating the anticancer potential of new chemical entities is through cytotoxicity assays against various human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability. nih.gov In this assay, metabolically active cells reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells. The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro, is a standard metric derived from these assays to quantify a compound's cytotoxic potency. nih.gov For instance, the cytotoxicity of novel pyrazolo[3,4-b]pyridine derivatives was evaluated against HeLa (cervical cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) cell lines using the MTT assay, with some compounds showing significant anticancer activity comparable to the standard drug doxorubicin. nih.gov
Table 1: Example of Cytotoxicity Data for Pyrazolo[3,4-b]pyridine Derivatives
| Compound | Hela (IC50 in µM) | HCT-116 (IC50 in µM) | MCF7 (IC50 in µM) |
| 9a | 2.59 | - | - |
| 14g | - | 1.98 | 4.66 |
| Doxorubicin | 2.35 | 2.11 | 4.57 |
This table is illustrative and based on findings for pyrazolo[3,4-b]pyridine derivatives, not directly this compound. The data for compounds 9a and 14g are from a study on pyrazolo[3,4-b]pyridines. nih.gov
Enzyme Inhibition Studies (e.g., tubulin polymerization inhibition)
Beyond general cytotoxicity, understanding the specific molecular targets of a compound is crucial. For many pyridine-based anticancer agents, tubulin is a key target. nih.govacs.org The inhibition of tubulin polymerization disrupts the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis. The effect of a compound on tubulin polymerization can be assessed in vitro by monitoring the change in turbidity of a tubulin solution over time. nih.gov For example, a series of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines were evaluated for their ability to inhibit tubulin polymerization, with the most active compounds demonstrating a concentration-dependent inhibition similar to the known tubulin inhibitor combretastatin (B1194345) A-4 (CA-4). nih.gov Such studies are instrumental in elucidating the mechanism of action of novel anticancer compounds.
Antimicrobial and Antiviral Efficacy Assessments
The search for novel antimicrobial and antiviral agents is a continuous effort in the face of growing resistance and emerging infectious diseases. Pyridine derivatives have shown promise in this area. While specific studies on the antimicrobial and antiviral activity of this compound are not extensively detailed in the provided results, the broader class of pyridine-containing compounds has demonstrated significant efficacy.
For instance, various isonicotinic acid hydrazide derivatives, which share the pyridine core, have exhibited potent antimicrobial activity, with some compounds containing bromo and methoxy (B1213986) groups showing activity superior to standard drugs like norfloxacin (B1679917) and fluconazole. nih.gov Similarly, other pyridine derivatives have been effective against a range of bacterial and fungal strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. nih.gov The presence of specific substituents on the pyridine and associated phenyl rings, such as halogens and methoxy groups, has been noted to enhance antimicrobial activity. nih.govnih.gov
The general findings suggest that the this compound scaffold is a promising starting point for the development of new antimicrobial and antiviral drugs. Further specific testing of this compound and its close derivatives is warranted to fully characterize their spectrum of activity and potential clinical utility.
Receptor Binding Assays
Understanding how a compound interacts with its biological target is crucial for drug development. Receptor binding assays are a primary tool for this purpose. For derivatives of this compound, particularly those investigated for anticancer properties, receptor binding assays have been instrumental in identifying their molecular targets.
In a study on 1,3-diphenylurea (B7728601) appended aryl pyridine derivatives, receptor binding assays were used to evaluate their inhibitory activity against key protein kinases involved in cancer progression, such as c-MET and VEGFR-2. nih.gov The results of these assays, often expressed as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), help in quantifying the potency of the compounds. For example, dihalogenated phenyl analogues of these pyridine derivatives displayed significant antitumor activity with IC50 values in the nanomolar range against these kinases. nih.gov
While direct receptor binding data for this compound itself is not provided in the search results, the data on its derivatives highlight the importance of this technique in elucidating the mechanism of action and guiding the optimization of lead compounds.
Mechanism of Action Investigations at a Molecular and Cellular Level
Investigating the mechanism of action of a compound provides a deeper understanding of its biological effects and is essential for its development as a therapeutic agent. For derivatives of this compound, these investigations have spanned target identification, pathway analysis, and cellular response studies.
Target Identification and Validation Approaches
A critical first step in understanding a compound's mechanism of action is identifying its molecular target. For potential anticancer agents, this often involves screening against a panel of known cancer-related proteins. In silico methods, such as molecular docking, can predict the binding of a compound to a protein's active site. These predictions are then validated through experimental assays.
For example, studies on 1,3-diphenylurea appended aryl pyridine derivatives identified c-MET and VEGFR-2 as potential targets through such approaches. nih.gov Similarly, for other pyridine derivatives, in silico high-throughput screening against therapeutic target databases has been employed to identify potential targets in specific diseases like non-small-cell lung cancer. mdpi.com The structural features of this compound, with its specific substitution pattern, would influence its binding affinity and selectivity for various biological targets.
Cellular Pathway Modulation and Phenotypic Screening
For instance, treatment of cancer cells with active pyridine derivatives has been shown to modulate signaling pathways downstream of the identified receptor tyrosine kinases, leading to an anti-proliferative effect. nih.gov The inhibition of these pathways can disrupt essential cellular processes in cancer cells, such as growth and survival.
Apoptosis and Cell Cycle Analysis
A common mechanism by which anticancer drugs exert their effects is by inducing apoptosis (programmed cell death) and causing cell cycle arrest. Flow cytometry-based assays are frequently used to analyze these phenomena.
Studies on 1,3-diphenylurea appended aryl pyridine derivatives have demonstrated their ability to induce apoptosis in cancer cells. nih.gov For example, one of the lead compounds dramatically increased the rate of apoptosis in MCF-7 breast cancer cells. nih.gov Furthermore, cell cycle analysis revealed that this compound caused a significant increase in the cell population at the G2/M phase, indicating cell cycle arrest at this checkpoint. nih.gov These findings suggest that compounds based on the 2-(aryl)pyridine scaffold can effectively trigger cellular mechanisms leading to cancer cell death.
Pharmacological Profiling Considerations for Lead Compounds
Once a lead compound with promising biological activity and a well-defined mechanism of action is identified, a comprehensive pharmacological profile is necessary to assess its potential for further development. This includes evaluating its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its in vivo efficacy and potential for toxicity.
For the 1,3-diphenylurea appended aryl pyridine derivatives, in vivo studies in animal models have shown significant tumor growth inhibition. nih.gov For instance, a lead compound demonstrated a tumor inhibition ratio of 56.1% in a breast cancer model. nih.gov Such studies are crucial for validating the in vitro findings and providing a preliminary assessment of the compound's therapeutic potential. The pharmacokinetic properties of these compounds are also a key consideration, as they determine the drug's concentration and persistence in the body. While specific data for this compound is not available, the general principles of pharmacological profiling would apply to its development as a drug candidate.
Applications in Materials Science and Catalysis
Ligand Design for Transition Metal Catalysis
The design of sophisticated ligands is a cornerstone of modern transition metal catalysis, enabling efficient and selective chemical transformations. While bipyridyl and phenylpyridine-type molecules are workhorses in this field, there is no specific information available on the use of 2-(3-Bromo-4-methoxyphenyl)pyridine as a ligand.
Development of Ligands for Cross-Coupling Reactions
The development of new ligands for cross-coupling reactions is a very active area of research. These reactions, which form new carbon-carbon and carbon-heteroatom bonds, are essential in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The utility of a ligand is determined by its ability to stabilize the metal center, facilitate the catalytic cycle, and influence the selectivity of the reaction. For this compound, there are no published studies detailing its performance as a ligand in any cross-coupling reaction.
Asymmetric Catalysis Facilitation
Asymmetric catalysis, the synthesis of chiral molecules, is of paramount importance, particularly in the pharmaceutical industry. This often requires ligands with specific stereochemical features to induce enantioselectivity. There is no evidence in the scientific literature to suggest that this compound has been employed or even proposed for use in asymmetric catalysis.
Supramolecular Self-Assembly and Crystal Engineering
Supramolecular chemistry and crystal engineering focus on the design and synthesis of complex, ordered structures from molecular building blocks, held together by non-covalent interactions. The specific geometry and functional groups of a molecule dictate its ability to form these higher-order architectures. While the combination of a pyridine (B92270) ring and a substituted phenyl ring could, in principle, lead to interesting solid-state packing and the formation of supramolecular assemblies, there are no research articles or crystallographic data available for this compound to support any such discussion.
Exploration as Organic Electronic or Photonic Materials
Organic compounds with extended π-systems are of great interest for applications in electronics and photonics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and nonlinear optical (NLO) materials. The electronic properties of such molecules are highly dependent on their specific structure. There are no studies on the electronic or photonic properties of this compound. Its potential in these areas remains entirely unexplored.
Future Research Directions and Current Gaps for 2 3 Bromo 4 Methoxyphenyl Pyridine
Exploration of Undiscovered Synthetic Pathways
The current synthesis of 2-(3-Bromo-4-methoxyphenyl)pyridine and its analogs often relies on well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govmdpi.com However, there is considerable scope for exploring alternative and potentially more efficient synthetic methodologies.
Future research in this area should focus on:
Alternative Cross-Coupling Reactions: The bromine atom on the phenyl ring is an ideal handle for various transition-metal-catalyzed reactions. Beyond Suzuki reactions, future work could investigate Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions to introduce novel functional groups. nih.gov The pyridine (B92270) nitrogen also allows for C-H activation strategies, which represent a more atom-economical approach to functionalization. acs.org
Asymmetric Synthesis: The biaryl axis of phenylpyridine derivatives can give rise to atropisomerism, especially in sterically hindered analogs. nih.gov Developing catalyst-controlled asymmetric cross-coupling methods to generate enantiomerically pure products is a significant challenge and a crucial area for future exploration, as chirality can be critical for biological activity. nih.govresearchgate.net
Table 1: Potential Synthetic Explorations for this compound
| Synthetic Strategy | Target Bond/Position | Potential Outcome | Relevant Precedent |
|---|---|---|---|
| Buchwald-Hartwig Amination | C-Br | Introduction of diverse amine functionalities | General organometallic chemistry |
| Sonogashira Coupling | C-Br | Formation of C-C triple bonds for further elaboration | Sequential Sonogashira and Suzuki couplings used for fluorescent isoxazoles mdpi.com |
| C-H Borylation | Pyridine or Phenyl Ring | Direct, late-stage functionalization | Iridium-catalyzed meta-borylation of diaryl derivatives acs.org |
| Asymmetric Suzuki-Miyaura Coupling | C-C (Biaryl Axis) | Control of atropisomerism for chiral derivatives | Development of catalysts for tetra-ortho-substituted biaryls nih.govresearchgate.netresearchgate.net |
Identification of Novel Biological Targets and Therapeutic Areas
While this compound itself is not known to be biologically active, its structural motifs are present in compounds targeting a range of diseases. The methoxyphenylpyridine core is found in molecules with anticancer properties, and its designation as a "Protein Degrader Building Block" suggests its utility in developing PROTACs (Proteolysis Targeting Chimeras). calpaclab.com
Key opportunities for investigation include:
Kinase Inhibition: The phenylpyridine scaffold is a common feature in kinase inhibitors. Derivatives could be synthesized and screened against various kinase families, such as VEGFR-2, which is implicated in angiogenesis and tumor progression. acs.org
Tubulin Polymerization Inhibition: Compounds containing the N-(4-methoxyphenyl)pyridin-2-amine moiety have shown potent activity as inhibitors of tubulin polymerization, a validated anticancer strategy. nih.gov This suggests that derivatives of this compound could be developed for this purpose.
Targeting DNA Repair Pathways: The phenazopyridine (B135373) scaffold, which shares structural similarities, has been used to design inhibitors of the Rev1 protein, which is involved in translesion synthesis (TLS), a DNA damage tolerance pathway exploited by cancer cells. nih.gov Exploring the potential of this compound derivatives to inhibit TLS proteins is a promising avenue.
Antiproliferative Activity: Structure-activity relationship (SAR) studies on other pyridine derivatives show that the presence and position of methoxy (B1213986) groups and halogens significantly influence antiproliferative activity against various cancer cell lines. nih.govmdpi.com A systematic exploration of derivatives of this compound is warranted.
Advanced Spectroscopic Characterization Techniques
Standard characterization of a molecule like this compound would involve NMR (Nuclear Magnetic Resonance) and mass spectrometry. However, advanced spectroscopic methods could provide deeper insights into its structure, dynamics, and interactions, particularly for more complex derivatives.
Future research could employ:
2D NMR Techniques: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) could be used to determine the preferred conformation of the molecule around the biaryl bond, which is crucial for understanding how it might fit into a biological target.
Vibrational Spectroscopy (IR and Raman): While standard IR spectroscopy can identify functional groups, advanced techniques like Raman spectroscopy could provide a detailed molecular fingerprint. azooptics.comyoutube.com This could be particularly useful for studying how the molecule interacts with a protein binding site. azooptics.com
UV-Vis and Fluorescence Spectroscopy: For derivatives designed to be fluorescent probes, UV-Vis and fluorescence spectroscopy are essential for characterizing their photophysical properties, such as quantum yield and Stokes shift. mdpi.comyoutube.com
Table 2: Application of Advanced Spectroscopic Techniques
| Technique | Information Gained | Relevance |
|---|---|---|
| 2D NMR (e.g., NOESY) | Through-space proton correlations, molecular conformation | Understanding 3D structure and atropisomeric properties youtube.com |
| Raman Spectroscopy | Detailed vibrational modes (molecular fingerprint) | Studying drug-target interactions and conformational changes azooptics.com |
| Circular Dichroism (CD) | Analysis of chirality and secondary structure of target biomolecules | Characterizing binding interactions with proteins/DNA researchgate.net |
| Time-Dependent Density Functional Theory (TDDFT) | Prediction of electronic absorption and emission spectra | Rationalizing and predicting photophysical properties of fluorescent derivatives mdpi.com |
Development of Structure-Based Drug Design Strategies
Structure-based drug design (SBDD) is a powerful strategy for developing potent and selective inhibitors. This approach relies on knowledge of the three-dimensional structure of the biological target.
A roadmap for SBDD using this scaffold would involve:
Target Identification and Validation: Based on the potential therapeutic areas identified in section 8.2, select a specific biological target (e.g., a particular kinase or DNA repair protein).
Structural Biology: Obtain the 3D structure of the target protein, ideally in complex with a ligand, through X-ray crystallography or cryo-electron microscopy.
In Silico Docking: Use computational docking to predict the binding pose of this compound within the target's active site. This can inform initial design hypotheses.
Structure-Activity Relationship (SAR) Analysis: Synthesize a library of derivatives by modifying the scaffold at the bromine and methoxy positions, as well as on the pyridine ring. Biological testing of these derivatives will establish an SAR, guiding further optimization. nih.govnih.govnih.govfrontiersin.org The goal is to design molecules that mimic the key interactions of a known peptide or substrate. mdpi.com
Computational Predictive Modeling Enhancements
Computational chemistry offers tools to accelerate the drug discovery process by predicting molecular properties and interactions, thereby prioritizing which compounds to synthesize.
Key areas for computational investigation are:
Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure, reactivity, and optimal geometry of the molecule. mdpi.com This can help in understanding its intrinsic properties and predicting its behavior in different chemical reactions.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound and its interaction with a target protein or a biological membrane over time. This provides insights into binding stability and the conformational changes that may occur upon binding.
Predictive SAR and QSAR Models: By generating a dataset of synthesized analogs and their measured biological activities, Quantitative Structure-Activity Relationship (QSAR) models can be built. These models use machine learning algorithms to correlate chemical structures with activity, enabling the prediction of the potency of virtual, unsynthesized compounds.
Mechanistic Studies of Catalysis: Computational studies can provide a deep understanding of the reaction mechanisms for the synthesis of complex biaryls, helping to explain observed selectivities and rationalize the development of new, more efficient catalysts. nih.govresearchgate.net
Q & A
Basic: What are the recommended synthetic routes for 2-(3-Bromo-4-methoxyphenyl)pyridine, and how can reaction conditions be optimized for high yield?
A common approach involves bromination of precursor arylpyridines under controlled conditions. For example, bromination of (4-methylbenzoyl)propionamide derivatives followed by cyclization with amino-substituted pyridines has been used in analogous syntheses . Optimization includes adjusting stoichiometry of brominating agents (e.g., NBS or Br₂), temperature (often 0–60°C), and solvent polarity (e.g., DCM or THF). Catalytic systems, such as Lewis acids (e.g., AlCl₃), may enhance regioselectivity. Monitoring via TLC or HPLC ensures minimal by-product formation .
Basic: What safety protocols should be followed when handling this compound given limited toxicity data?
Due to insufficient acute/chronic toxicity data, adhere to hazard-minimization practices:
- Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or dermal contact .
- Store in airtight containers under inert gas (e.g., N₂) to prevent degradation .
- Dispose of waste via certified chemical disposal services, avoiding aqueous release due to potential bioaccumulation risks .
Advanced: How can X-ray crystallography and SHELX software be utilized to determine the crystal structure of this compound?
Single-crystal X-ray diffraction is ideal for structural elucidation. Grow crystals via slow evaporation (e.g., in EtOH/water mixtures) . Use SHELXTL (Bruker AXS) or open-source SHELXL for refinement:
- SHELXD : Solves phase problems via dual-space recycling.
- SHELXL : Refines atomic coordinates and thermal parameters against high-resolution data (≤ 1.0 Å). Validate using R-factors (target < 0.05) and Hirshfeld surface analysis for intermolecular interactions .
Advanced: What analytical techniques are effective in resolving data contradictions arising from different synthetic methods?
Contradictions (e.g., variable yields, by-products) require multi-technique validation:
- HPLC-MS : Identifies impurities (e.g., debrominated products) and quantifies purity .
- ¹H/¹³C NMR : Compare coupling constants and chemical shifts to confirm regiochemistry (e.g., bromine vs. methoxy positioning) .
- SC-XRD : Resolves stereochemical ambiguities in disputed synthetic pathways .
Advanced: How does the electronic structure of the bromine and methoxy substituents influence the compound’s reactivity in cross-coupling reactions?
The electron-withdrawing bromine meta to the pyridine ring enhances electrophilic aromatic substitution (EAS) at the para position, while the methoxy group (electron-donating) directs nucleophilic attacks. In Suzuki-Miyaura couplings, the bromine acts as a leaving group, with Pd catalysts (e.g., Pd(PPh₃)₄) facilitating aryl-aryl bond formation. DFT calculations can model charge distribution to predict reactivity .
Basic: What are the critical steps in characterizing the compound using spectroscopic methods?
- ¹H NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and methoxy singlet (δ ~3.8 ppm).
- IR Spectroscopy : Confirm C-Br stretch (~550 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹).
- Mass Spectrometry : Look for molecular ion peaks (M⁺ or [M+H]⁺) matching the exact mass (271.96 g/mol) and isotopic patterns for bromine (1:1 ratio for M/M+2) .
Advanced: What strategies can be employed to study the compound’s potential as a ligand in catalytic systems?
- Coordination Studies : React with transition metals (e.g., Ni, Pd) in anhydrous THF. Monitor via UV-Vis for ligand-to-metal charge transfer bands.
- Catalytic Screening : Test in model reactions (e.g., C–C coupling). Compare turnover frequencies (TOF) with control ligands .
- Single-Crystal Analysis : Determine binding geometry (e.g., κ²-N,N for pyridine-piperidine derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
